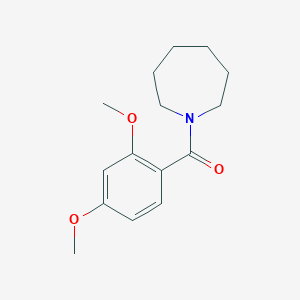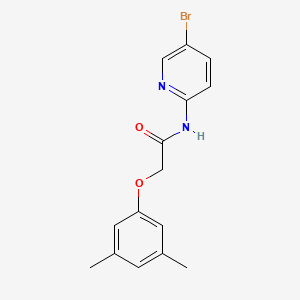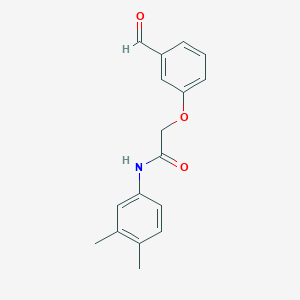
1-(2,4-dimethoxybenzoyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxybenzoyl)azepane, also known as DBOA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule belongs to the family of azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom in the ring. DBOA has a molecular formula of C16H21NO3 and a molecular weight of 275.34 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethoxybenzoyl)azepane is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response. In addition, it has been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on living organisms. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response. In addition, it has been reported to have neuroprotective effects against oxidative stress-induced cell damage in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2,4-dimethoxybenzoyl)azepane is its synthetic accessibility, which allows for easy preparation and modification of the molecule for various applications. In addition, this compound has shown promising biological activity against various targets, making it a potential lead compound for drug development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its applicability in certain biological assays. Moreover, the mechanism of action of this compound is not fully understood, which can hinder its optimization for specific biological targets.
Direcciones Futuras
There are several future directions for the research on 1-(2,4-dimethoxybenzoyl)azepane. One of the potential areas of investigation is the optimization of this compound for specific biological targets, such as cancer cells or bacterial pathogens. This can involve the modification of the molecule structure or the development of novel delivery systems. Another potential area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide insights into its efficacy and safety as a therapeutic agent. Moreover, the development of novel synthetic routes for this compound and its derivatives can enable the exploration of its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(2,4-dimethoxybenzoyl)azepane involves the reaction of 2,4-dimethoxybenzoyl chloride with 1-aminocycloheptane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxybenzoyl)azepane has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer, antibacterial, and antifungal properties. It has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also shown promising antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. In addition, it has exhibited antifungal activity against Candida albicans, a common fungal pathogen.
Propiedades
IUPAC Name |
azepan-1-yl-(2,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-12-7-8-13(14(11-12)19-2)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQMBEARDDXGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B5695189.png)
![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5695192.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)
![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)



![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)

![ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)

![1-(4-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695264.png)